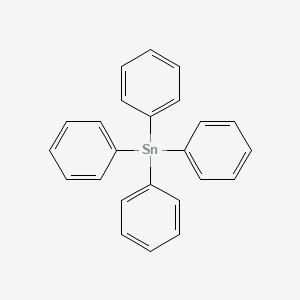

Tetraphenyltin

Description

Scope and Objectives of the Research Outline

Emphasizing Advanced Academic Research Themes

Advanced academic research themes involving tetraphenyltin frequently focus on its role as a key precursor in the synthesis of complex organometallic compounds and novel materials chemimpex.com. Its utility extends to catalytic processes, particularly in the formation of carbon-carbon bonds, which is crucial for developing pharmaceuticals and fine chemicals chemimpex.com. Researchers also investigate its application in polymer chemistry as a stabilizer, enhancing the thermal stability and mechanical properties of various polymers, including PVC formulations chemimpex.com.

Furthermore, this compound is explored in the synthesis of tin chalcogenides for high-performance lithium-ion battery anodes acs.orgnih.gov. A simple one-pot route has been developed using this compound as the tin source to synthesize Sn(S, Se)/C composites, demonstrating excellent electrochemical properties comparable to existing anode materials acs.orgnih.gov.

Another area of advanced study involves the vibrational spectroscopy of this compound, utilizing techniques such as Raman and far-infrared spectroscopy to understand its molecular and lattice dynamics ibm.comresearchgate.net. Studies have focused on assigning low-frequency infrared and Raman bands and analyzing the mixing of internal (intraphenyl) vibrations with lattice modes, particularly at low temperatures ibm.comresearchgate.net. Nuclear Magnetic Resonance (NMR) relaxation studies have also been conducted to investigate molecular motions, such as the rotation of phenyl groups in solution, and to determine activation barriers for these motions acs.org.

This compound also serves as a precursor for other tin compounds, such as tin(IV) acetate, which can be prepared in high yields by reacting this compound with acetic acid and acetic anhydride (B1165640) tandfonline.com. Its involvement in polymerization mechanisms, such as the polymerization of diphenylacetylenes catalyzed by tungsten(VI) chloride, has been re-examined, suggesting a migratory insertion mechanism rather than a metathesis mechanism researchgate.net.

Exclusion Criteria for Basic Information and Prohibited Elements

This article strictly excludes basic information regarding the general synthesis of this compound (e.g., reaction of Grignard reagents with tin halides without advanced mechanistic or application context), its common physical properties (unless directly relevant to advanced research findings), and routine industrial applications not tied to novel research. Furthermore, information pertaining to dosage, administration, safety profiles, or adverse effects is explicitly prohibited.

Detailed Research Findings and Data Tables

Research on this compound encompasses various analytical techniques to elucidate its properties and behavior in different chemical environments.

Table 1: Carbon Content of Sn(S, Se)/C Composites Synthesized using this compound acs.orgnih.gov

| Composite Type | Carbon Content (wt %) |

| SnS/C | 32.8 |

| SnSe/C | 31.6 |

| SnS₀.₅Se₀.₅/C | 36.8 |

These data highlight the successful incorporation of carbon into tin chalcogenide composites when this compound is used as a precursor in a one-pot synthesis, which is relevant for lithium-ion battery anode development acs.orgnih.gov.

Table 2: Spectroscopic Data for this compound (Selected Peaks) nih.govnist.gov

| Spectroscopy Type | Peak (m/z or cm⁻¹) | Description | Source |

| GC-MS | 351 | Top peak (NIST Mass Spectrometry Data Center) nih.gov | NIST nih.govnist.gov |

| GC-MS | 120 | Second highest peak (NIST Mass Spectrometry Data Center) nih.gov | NIST nih.govnist.gov |

| GC-MS | 349 | Third highest peak (NIST Mass Spectrometry Data Center) nih.gov | NIST nih.govnist.gov |

| IR (KBr WAFER) | Not specified | FTIR Spectra (Technique: KBr WAFER) nih.gov | SpectraBase nih.gov |

| ATR-IR | Not specified | ATR-Neat (DuraSamplIR II) nih.gov | SpectraBase nih.gov |

These spectroscopic data are crucial for the characterization and identification of this compound in academic research settings nih.gov.

Table 3: Activation Barriers for Rotational Motions in this compound and Tetra(p-tolyl)tin acs.org

| Compound | Motion Type | Activation Barrier (kJ/mol) | Method |

| This compound | Phenyl rotation | Not specified | ¹³C NMR Relaxation (Woessner approach) acs.org |

| Tetra(p-tolyl)tin | Ring rotation | Slower than this compound | ¹³C NMR Relaxation (Woessner approach) acs.org |

| Tetra(p-tolyl)tin | Methyl rotation | Highly hindered | ¹³C NMR Relaxation (Woessner approach) acs.org |

This table illustrates the comparative studies on molecular dynamics, providing insights into the rotational barriers of phenyl and tolyl groups, which are significant for understanding the conformational flexibility and reactivity of these organometallic compounds acs.org.

Structure

2D Structure

Propriétés

IUPAC Name |

tetraphenylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6H5.Sn/c4*1-2-4-6-5-3-1;/h4*1-5H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHIAMBJMSSNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022071 | |

| Record name | Tetraphenyl tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Stannane, tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraphenyltin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

595-90-4 | |

| Record name | Tetraphenyltin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenyl tin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenyltin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraphenyl tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPHENYL TIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61E04398N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Mechanistic Investigations of Tetraphenyltin

Classical and Contemporary Synthesis Pathways of Tetraphenyltin

The synthesis of this compound (SnPh₄) is primarily achieved through well-established organometallic reactions that facilitate the formation of tin-carbon bonds. These methods typically involve the reaction of a tin(IV) halide with a phenylating agent.

The general equation for this synthesis is: SnCl₄ + 4 C₆H₅MgBr → (C₆H₅)₄Sn + 4 MgClBr organic-chemistry.org

Variations of this method can involve using different phenylmagnesium halides (e.g., PhMgCl or PhMgI). The reaction is versatile and can be adapted to produce a wide range of tetraorganotin compounds. wikipedia.org

Table 1: Grignard Reagent-Mediated Synthesis of this compound

| Reactant 1 (Tin Source) | Reactant 2 (Phenyl Source) | Solvent | General Product |

|---|---|---|---|

| Tin(IV) chloride (SnCl₄) | Phenylmagnesium bromide (C₆H₅MgBr) | Anhydrous Diethyl ether or THF | This compound (Sn(C₆H₅)₄) |

Another classical method for synthesizing this compound is the Wurtz-Fittig reaction, which utilizes a reductive coupling mechanism. rjpbcs.com This approach involves the reaction of an aryl halide (chlorobenzene), a tin(IV) halide (tin(IV) chloride), and an alkali metal, typically sodium, in a dry, inert solvent like toluene (B28343). ukessays.comwikipedia.org

This reaction is believed to proceed in two main steps:

Formation of an organosodium intermediate (phenylsodium): 2 Na + C₆H₅Cl → C₆H₅Na + NaCl

Reaction of the organosodium reagent with tin(IV) chloride: 4 C₆H₅Na + SnCl₄ → (C₆H₅)₄Sn + 4 NaCl

This method can produce this compound in high yields. ukessays.com The reactivity of the alkali metal is a key factor, with sodium being a common choice due to its strong reducing potential. ukessays.com

Table 2: Reductive Substitution Synthesis of this compound

| Reactant 1 | Reactant 2 | Alkali Metal | Solvent | Yield |

|---|---|---|---|---|

| Chlorobenzene (C₆H₅Cl) | Tin(IV) chloride (SnCl₄) | Sodium (Na) | Dry Toluene | High |

The reductive substitution method using sodium, chlorobenzene, and tin(IV) chloride is often performed as a "one-pot" synthesis. ukessays.com In this procedure, finely dispersed sodium is prepared in a solvent like toluene. Chlorobenzene is then added gradually to form the phenylsodium (B238773) reagent in situ. Following this, a solution of tin(IV) chloride in toluene is added to the reaction mixture. ukessays.com This streamlined approach avoids the isolation of the highly reactive phenylsodium intermediate, making it a more convenient and efficient process for laboratory-scale and potentially larger-scale production. The reaction requires careful temperature control, especially during the addition of tin(IV) chloride. ukessays.com

Research into the synthesis of organotin compounds has explored various precursors and conditions. While tin(IV) chloride is the most common tin source, other tin(IV) halides like the bromide or iodide can also be used.

Alternative phenylating agents to Grignard reagents include organoaluminum compounds (R₃Al). rjpbcs.com The commercial production of some organotins involves the alkylation of SnCl₄ with trialkylaluminum reagents. wikipedia.org By analogy, triphenylaluminum could serve as a precursor for this compound.

Another route involves the direct reaction of metallic tin with an aryl halide in the presence of a suitable catalyst. rjpbcs.com This method, known as "direct synthesis," is more commonly used for alkyltin halides but represents an alternative pathway that minimizes the use of intermediate organometallic reagents.

Advanced Mechanistic Studies in this compound Formation

The mechanisms underlying the formation of this compound are complex and can vary significantly depending on the synthetic route employed.

Grignard Reagent Pathway: The formation of the Grignard reagent itself is understood to be a complex surface reaction involving radical intermediates. leah4sci.comalfredstate.edu However, the subsequent reaction of the formed Grignard reagent (PhMgX) with tin(IV) chloride is generally depicted as a series of nucleophilic substitution steps. The carbon atom of the phenyl group, bonded to the electropositive magnesium, is highly nucleophilic and attacks the electrophilic tin center. adichemistry.com This leads to the displacement of a chloride ligand and the formation of a Sn-C bond. This process repeats until all four chloride atoms are substituted. The reaction likely proceeds through partially phenylated tin halide intermediates (PhSnCl₃, Ph₂SnCl₂, Ph₃SnCl) before the final product, this compound, is formed.

Reductive Substitution (Wurtz-Fittig) Pathway: The mechanism of the Wurtz-Fittig reaction for forming aryl-alkali metal reagents and their subsequent reactions is a subject of ongoing discussion, with evidence supporting two primary pathways. byjus.comlscollege.ac.in

Organo-Alkali Mechanism: This pathway postulates the formation of a discrete organosodium intermediate, phenylsodium (C₆H₅Na). organic-chemistry.orgbyjus.com This highly polar, carbanionic species then acts as a potent nucleophile, attacking the tin(IV) chloride in a manner analogous to the Grignard reagent to form the four Sn-C bonds. byjus.com

Radical Mechanism: An alternative mechanism involves the transfer of an electron from the sodium metal to the aryl halide to form an aryl radical (C₆H₅•). byjus.comlscollege.ac.in Evidence for this pathway comes from the observation of side products like biphenyl (B1667301) (from the dimerization of two phenyl radicals) and triphenylene (B110318) in related reactions. wikipedia.org In this scenario, the aryl radical could react with the tin center, which may also exist in a reduced or radical state.

It is plausible that both mechanisms operate concurrently, with the predominant pathway influenced by specific reaction conditions such as temperature, solvent, and the nature of the reactants. byjus.com

Kinetic Studies of this compound Formation Reactions

The formation of this compound (SnPh₄) is most commonly achieved through reactions such as the Wurtz-Fittig reaction or by using Grignard reagents. While extensive literature exists on the synthetic procedures, detailed kinetic studies providing rate laws and activation energies are less common. However, the kinetics of related organometallic reactions provide a framework for understanding the factors that govern the rate of this compound formation.

For the Wurtz-Fittig type synthesis, which involves the reaction of a haloarene, an alkyl halide, and sodium metal, the mechanism is complex and can involve both radical and organometallic intermediates. The reaction rate is influenced by factors such as the reactivity of the halide reactants, with the alkyl halide typically being more reactive than the aryl halide. This difference in reactivity is crucial for the preferential formation of the asymmetrical product. The reaction mechanism has not been the subject of extensive modern investigation, but it is proposed to involve either the combination of alkyl and aryl radicals or the generation of organosodium intermediates.

In the case of Grignard reagent-based synthesis, where phenylmagnesium bromide (PhMgBr) reacts with tin(IV) chloride (SnCl₄), the reaction is generally considered to be a nucleophilic substitution at the tin center. The rate of this reaction is dependent on the concentration of both the Grignard reagent and the tin halide. The reaction is typically fast and exothermic. The kinetics can be complex due to the Schlenk equilibrium of the Grignard reagent and the potential for multiple substitution steps on the tin atom.

A general representation of the rate-determining step for the Grignard reaction can be considered as:

Rate = k[PhMgBr]ⁿ[SnCl₄]ᵐ

| Reaction Parameter | Influencing Factors | Expected Impact on Reaction Rate |

| Concentration of Reactants | Higher concentrations of PhMgBr and SnCl₄ | Increased reaction rate |

| Temperature | Higher temperatures | Increased reaction rate (up to a point, as side reactions may become more prevalent) |

| Solvent | Coordinating solvents stabilize the Grignard reagent | Can influence the reactivity and solubility of reactants, thereby affecting the rate |

| Nature of Halide in Grignard | I > Br > Cl | More reactive halides can lead to faster reaction rates |

Synthesis of this compound Derivatives and Analogues

Strategies for Functionalizing the Phenyl Groups

Functionalization of the phenyl groups of this compound can be achieved through several synthetic strategies, primarily involving electrophilic aromatic substitution or the use of pre-functionalized starting materials.

Electrophilic Aromatic Substitution: The phenyl groups of this compound are susceptible to electrophilic attack. Reactions such as nitration, halogenation, and sulfonation can be carried out to introduce functional groups onto the aromatic rings. The tin atom is generally considered to be a weakly activating, ortho-, para-directing group. However, steric hindrance from the bulky triphenyltin (B1233371) moiety can influence the regioselectivity of the substitution, often favoring the para position. For example, nitration of this compound can yield tetrakis(p-nitrophenyl)tin.

Use of Substituted Phenylating Agents: A more direct and often more selective method for preparing functionalized this compound derivatives is to use substituted phenyl Grignard reagents or other substituted phenylating agents in the initial synthesis. For example, reacting tin(IV) chloride with 4-methoxyphenylmagnesium bromide will yield tetrakis(4-methoxyphenyl)tin. This approach allows for the introduction of a wide variety of functional groups at specific positions on the phenyl rings.

Synthesis of Halogenated and Alkoxy-Substituted this compound Compounds

Halogenated this compound Compounds:

The synthesis of halogenated this compound derivatives can be accomplished by either direct halogenation of this compound or by using halogenated starting materials.

Direct Halogenation: Electrophilic halogenation of this compound using reagents like bromine or chlorine in the presence of a Lewis acid catalyst can introduce halogen atoms onto the phenyl rings. The reaction conditions can be controlled to achieve different degrees of halogenation.

From Halogenated Precursors: A more common and regioselective method is the reaction of tin(IV) chloride with a Grignard reagent prepared from a halo-bromobenzene. For instance, the reaction of tin(IV) chloride with 4-chlorophenylmagnesium bromide yields tetrakis(4-chlorophenyl)tin.

Alkoxy-Substituted this compound Compounds:

Alkoxy-substituted this compound compounds are typically synthesized using alkoxy-substituted phenylating agents.

Grignard Reaction: The reaction of tin(IV) chloride with an alkoxy-substituted phenylmagnesium bromide is a straightforward method. For example, tetrakis(4-methoxyphenyl)tin can be prepared from 4-methoxyphenylmagnesium bromide and tin(IV) chloride.

| Derivative Type | Synthetic Method | Example Reactants | Product |

| Halogenated | From Halogenated Precursor | SnCl₄ + 4-Br-C₆H₄-MgBr | Tetrakis(4-bromophenyl)tin |

| Alkoxy-Substituted | From Alkoxy-Substituted Precursor | SnCl₄ + 4-MeO-C₆H₄-MgBr | Tetrakis(4-methoxyphenyl)tin |

Development of Chiral this compound Derivatives

The development of chiral this compound derivatives is an area of growing interest due to their potential applications in asymmetric synthesis and materials science. Chirality in these compounds can arise from several sources, including the introduction of chiral substituents on the phenyl rings, the creation of a stereogenic tin center, or the generation of axial chirality.

Chiral Substituents: One approach is to attach chiral auxiliaries to the phenyl groups. This can be achieved by using a phenylating agent that already contains a chiral center.

Stereogenic Tin Center: Creating a stable, chiral-at-tin center in tetraorganotin compounds is challenging due to the possibility of inversion of configuration. However, by using bulky and sterically demanding organic groups, it is possible to synthesize and resolve chiral tetraorganotin compounds. The synthesis often involves the sequential introduction of different aryl groups to a tin precursor, followed by resolution of the resulting racemic mixture.

Axial Chirality: Atropisomerism can be induced in tetraaryltin compounds by introducing bulky substituents at the ortho positions of the phenyl rings, which restricts rotation around the tin-carbon bonds. The synthesis of such axially chiral compounds typically involves the use of ortho-substituted arylating agents. The separation of the resulting atropisomers can be achieved by chiral chromatography.

The development of catalytic enantioselective methods for the synthesis of chiral organotin compounds is an active area of research. Chiral ligands can be used to control the stereochemistry of the addition of organometallic reagents to tin precursors, leading to the formation of enantioenriched products.

Iii. Structural Characterization and Spectroscopic Analysis of Tetraphenyltin

Crystallographic Studies of Tetraphenyltin

Single-crystal X-ray diffraction has been a crucial technique for determining the precise atomic arrangement of this compound. Early studies and subsequent redeterminations have refined the understanding of its crystal structure. A redetermination carried out at 295 K significantly improved the precision of previously reported results. publish.csiro.auresearchgate.net

This compound crystals are tetragonal. publish.csiro.aursc.orgresearchgate.netrsc.org The compound crystallizes in the space group P4₂c (No. 114). publish.csiro.auresearchgate.netrsc.org The unit cell parameters determined at 295 K are approximately a = 12.068(3) Å and c = 6.558(2) Å, with a unit cell volume (U) of 955.1(4) ų. publish.csiro.auresearchgate.net Another study reported slightly different values: a = 12.058(1) Å and c = 6.568(1) Å, with a unit cell volume (U) of 954.96 ų. rsc.orgrsc.org The unit cell contains two formula units (Z = 2). publish.csiro.aursc.orgrsc.org

Table 1: Crystallographic Data for this compound

| Parameter | Value (295 K) publish.csiro.auresearchgate.net | Value (Room Temp) rsc.orgrsc.org |

| Crystal System | Tetragonal | Tetragonal |

| Space Group | P4₂c (No. 114) | P4₂c |

| a (Å) | 12.068(3) | 12.058(1) |

| c (Å) | 6.558(2) | 6.568(1) |

| Unit Cell Volume (ų) | 955.1(4) | 954.96 |

| Z (Formula Units) | 2 | 2 |

Within the this compound molecule, the tin atom is tetrahedrally coordinated to four phenyl groups. wikipedia.org The Sn-C bond length has been precisely determined. A redetermination at 295 K found the tin-phenyl carbon distance to be 2.143(5) Å. publish.csiro.auresearchgate.net Earlier studies reported a mean Sn-C bond length of 2.14 Å. rsc.orgrsc.org The C-Sn-C angles subtended at the tin atom are two independent values: 110.5(2)° (about the 3-axis) and 108.9(2)°. publish.csiro.auresearchgate.net These values are close to the ideal tetrahedral angle of 109.5°. rsc.orgrsc.orguu.nl The carbon atom skeleton of the phenyl rings is planar, with C-C distances ranging from 1.38(1) to 1.41(1) Å and angles within the ring from 118.5(5) to 121.2(6)°. publish.csiro.au Sn-C-C angles are reported as 121.7(4)° and 119.8(4)°. publish.csiro.au

Table 2: Key Bond Lengths and Angles in this compound

| Parameter | Value (Å) / Angle (°) publish.csiro.auresearchgate.net | Value (Å) / Angle (°) rsc.orgrsc.org |

| Sn-C Bond Length | 2.143(5) | 2.14 (mean) |

| C-Sn-C Angles | 110.5(2), 108.9(2) | 109.5 (mean) |

| Phenyl Ring C-C Distances | 1.38(1) - 1.41(1) | 1.41 (mean) |

| Phenyl Ring C-C-C Angles | 118.5(5) - 121.2(6) | - |

| Sn-C-C Angles | 121.7(4), 119.8(4) | - |

The this compound molecule exhibits S₄ symmetry within the crystal lattice, meaning it has a four-fold rotoinversion axis. rsc.orgrsc.orgaip.org This high site symmetry provides a unique opportunity to study a large, flexible molecule in a well-defined geometric environment. aip.org In the crystal, only one phenyl ring is crystallographically independent. publish.csiro.auresearchgate.net The crystal structure of this compound is similar to other Ph₄M compounds where M = C, Si, Ge, or Pb. rsc.org

Advanced Spectroscopic Techniques for this compound Characterization

Various advanced spectroscopic techniques have been employed to further characterize this compound, providing insights into its vibrational modes, electronic structure, and molecular dynamics.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational modes of the Sn-C bonds and phenyl groups. This compound has been characterized by FTIR spectroscopy using techniques like KBr wafer and ATR-Neat. nih.gov Low-frequency IR bands have been assigned symmetry types through polarized spectra recorded at room and low temperatures. aip.org

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy, especially for low-frequency modes and symmetric vibrations. Studies on this compound have utilized Raman scattering to investigate its dynamics and low-frequency modes, with some studies focusing on the range up to 200 cm⁻¹. researchgate.netaip.orgznaturforsch.com The Raman spectrum can reveal more modes than expected, suggesting mixing of internal (intraphenyl) vibrations with lattice modes. researchgate.netaip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR, including ¹H, ¹³C, and ¹¹⁹Sn NMR, is a powerful tool for probing the local environment of atoms in solution and solid states. nih.govuni-muenster.dediscoveryjournals.orgresearchgate.net ¹H NMR spectra of this compound have been recorded. nih.gov ¹¹⁹Sn NMR spectroscopy is particularly useful for organotin compounds, providing information about the coordination number and geometry around the tin atom. This compound(IV) is sometimes used as an external reference in ¹¹⁹Sn NMR studies. researchgate.net Temperature-dependent NMR studies have revealed two types of molecular motions in polycrystalline this compound: isotropic rotation of the entire molecules and reorientations/oscillations of the phenyl rings. researchgate.netresearchgate.net

Mössbauer Spectroscopy: ¹¹⁹Sn Mössbauer spectroscopy is a sensitive technique for studying the electronic environment and bonding characteristics of tin atoms. It provides information such as isomer shift (IS) and quadrupole splitting (QS), which are indicative of the oxidation state, coordination number, and symmetry around the tin nucleus. uni-muenster.dedtic.milresearchgate.net For example, a monomeric system like this compound exhibits a characteristic Mössbauer temperature. dtic.mil

Mass Spectrometry (MS): Techniques like GC-MS are used for the identification and determination of the molecular weight and fragmentation patterns of this compound. nih.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy can provide information about electronic transitions within the molecule. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to identify compounds, determine molecular weights, and elucidate structural information by measuring the mass-to-charge ratio of ions. This compound has been characterized using various MS techniques, providing valuable data on its fragmentation patterns and presence in different matrices.

General mass spectrometry data for this compound show characteristic m/z peaks. For instance, NIST Mass Spectrometry Data Center records indicate a top peak at m/z 351, with other significant peaks at m/z 120, 349, 118, 197, and 274, depending on the specific library and instrument used. nih.gov

| NIST Number | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

|---|---|---|---|---|---|

| 163437 | Main library | 255 | 351 | 120 | 349 |

| 233047 | Replicate library | 224 | 351 | 349 | 274 |

| Accession ID | Instrument | Instrument Type | MS Level | Energy | Key Peaks (m/z, Intensity) |

|---|---|---|---|---|---|

| MSBNK-Fac_Eng_Univ_Tokyo-JP002175 | VARIAN MAT-44 | EI-B | MS | 70 eV | 120 (999), 351 (928), 118 (759), 197 (745), 349 (737) |

Mass spectrometry has also been employed for the analysis of phenyltin compounds, including this compound, in complex samples like polychlorinated biphenyl-based transformer oil. The detection limits for various phenyltin compounds using a mass spectrometer connected to a gas chromatograph are presented below. researchgate.net

| Compound | Detection Limit (ng/ml) |

|---|---|

| Monophenyltin (MPhT) | 30 |

| Diphenyltin (B89523) (DPhT) | 9.8 |

| Triphenyltin (B1233371) (TrPhT) | 5.5 |

| This compound (TePhT) | 0.60 |

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the precise identification of products, particularly in polymerization studies where complex mixtures of oligomers and polymers are formed. This compound has been utilized as a catalyst in the synthesis of polycaprolactone (B3415563) (PCL), and HRMS was instrumental in the quantitative and qualitative identification of oligomers produced during this process. This technique successfully identified oligomers with molecular weights below 2000. chemrxiv.org

Furthermore, in studies involving the polymerization of diphenylacetylenes using a catalytic system composed of tungsten(VI) chloride and this compound, mass spectrometric analysis provided detailed structural information on the obtained polymers and oligomers. These analyses indicated that a phenyl group originating from this compound was introduced to the initiating end of the polymer chain. Mass spectrometry also offered insights into the termination processes of the polymerization, suggesting a migratory insertion mechanism over the previously accepted metathesis mechanism. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a valuable soft ionization analytical technique for characterizing polymers due to its ability to generate polymer ions in a single charge state with minimal fragmentation. It provides precise information about the average molecular weight, repeat unit mass, molecular weight dispersity, and crucially, polymer end groups, which can elucidate competing polymerization mechanisms. nih.gov

While direct studies explicitly linking "this compound" and "MALDI-TOF-MS in polymerization mechanism studies" are not extensively detailed in the provided snippets, this compound has been employed as a catalyst in polymer synthesis, such as the dehydropolycondensation of L-lactic acid to poly(lactic acid) (PLA) oligomers. In such contexts, MALDI-TOF spectroscopy has been utilized to characterize the oligomeric products, including their molecular weight and end groups. swaminathansivaram.in The general utility of MALDI-TOF MS in investigating ring-chain equilibrium in lactic acid condensation polymers further supports its relevance in understanding polymerization mechanisms where this compound might be involved as a catalyst. acs.org

Magnetic Rotation Spectroscopy and Circular Dichroism Studies

Magnetic rotation spectroscopy and magnetic circular dichroism (MCD) are advanced techniques used to probe the electronic structure and magnetic properties of molecules, particularly in relation to electronic transitions.

Magneto-optical rotary dispersion and magnetic circular dichroism studies have been conducted on single crystal this compound, specifically focusing on its lowest energy singlet to triplet electronic transition. researchgate.netaip.org These studies are crucial for understanding the spin-forbidden transitions that become weakly allowed in the presence of a magnetic field. A simple model, which considers only the field-induced mixing of the triplet sublevels, has been shown to completely account for the observed magneto-optical activity in this compound. researchgate.netaip.org The symmetry assignments derived from these magneto-optical investigations are in agreement with previously reported findings. researchgate.netaip.org

The studies on single crystal this compound have definitively demonstrated the feasibility of applying magnetic rotation spectroscopy to uniaxial organic molecular crystals. researchgate.netaip.orgaip.org This is a significant finding, as it expands the applicability of this sensitive spectroscopic technique to a class of materials that can be challenging to analyze. Researchers have also discussed special considerations necessary for conducting these types of experiments on such materials, highlighting the unique experimental setups and conditions required to obtain meaningful data. researchgate.netaip.org

Iv. Advanced Applications and Catalytic Roles of Tetraphenyltin in Chemical Synthesis

Tetraphenyltin as a Reagent in Organometallic Chemistry

This compound serves as a crucial reagent in the synthesis of a wide array of organometallic compounds and participates in important ligand exchange and transmetalation processes.

Synthesis of Novel Organometallic Compounds

This compound is a key reagent in the synthesis of various organometallic compounds, facilitating the development of new materials and catalysts chemimpex.com. Its synthesis typically involves the reaction of tin tetrachloride (SnCl₄) with phenylmagnesium bromide (PhMgBr), a Grignard reagent, in an ether solvent like diethyl ether ontosight.aiontosight.ai. The reaction mixture is stirred, followed by hydrolysis to remove magnesium salts, and the crude product is then filtered and recrystallized for purification ontosight.ai. This compound can also be formed as a byproduct in reactions involving phenylcopper and tin halides, particularly when an excess of the Grignard reagent is used in the phenylation of tin iodide, leading to the formation of this compound as a white precipitate uu.nlresearchgate.net.

Ligand Exchange Reactions and Transmetalation Processes

This compound is actively involved in ligand exchange and transmetalation processes, which are fundamental in organometallic synthesis for forming new carbon-metal bonds. For instance, this compound can efficiently transfer up to four phenyl groups during fluoride-promoted couplings with aryl halides fiu.edunih.gov. This highlights its utility as a source of phenyl groups in cross-coupling reactions. In palladium-catalyzed processes, this compound can undergo transmetalation, transferring a phenyl group from tin to a palladium(II) allylic complex scispace.com. Furthermore, this compound derivatives, such as allyltriphenyltin, can serve as starting materials for the preparation of other organometallic species, like allyllithium, through transmetalation reactions with phenyllithium (B1222949) acs.org. These reactions are often equilibrium processes, and the insolubility of this compound can drive the reaction forward acs.org.

Catalytic Functions of this compound in Organic Transformations

Beyond its role as a stoichiometric reagent, this compound exhibits significant catalytic functions in various organic transformations, notably in carbon-carbon bond formation and polymerization reactions.

Lewis Acid Catalysis in Carbon-Carbon Bond Formation

This compound's inherent ability to function as a Lewis acid makes it valuable in catalyzing reactions that lead to the formation of carbon-carbon bonds, a crucial aspect in the development of pharmaceuticals and fine chemicals chemimpex.com. Lewis acid catalysis is a powerful method for generating C-C bonds, offering simple, robust, and catalytic pathways tdl.org. In the context of cross-coupling reactions, this compound has been utilized as a coupling partner in Stille coupling reactions researchgate.netresearchgate.net. For example, in microwave-assisted palladium-catalyzed cross-coupling reactions, tetraphenylstannane (this compound) can react with aryl halides to produce biaryls in high yields mdpi.com. This demonstrates its effectiveness in facilitating C-C bond formation under specific catalytic conditions.

Ring-Opening Polymerization Reactions

This compound has been identified as an effective catalyst and initiator for ring-opening polymerization (ROP) reactions, particularly for cyclic esters like lactide and ε-caprolactone researchgate.netrsc.orgresearchgate.netchemrxiv.orgscribd.comresearchgate.net. ROP is a widely used method for synthesizing high molecular weight aliphatic polyesters, offering advantages over polycondensation techniques in terms of molecular weight control and defined end-groups diva-portal.org. This compound has been explored as an initiator for the ROP of lactide, with studies investigating its influence on polymer molecular weight and distribution researchgate.netscribd.com. Similarly, it has been reported as a highly efficient catalyst for the ROP of ε-caprolactone researchgate.net.

Regulation of Polymer Molecular Weight and Polydispersity Index

A significant application of this compound in ROP is its ability to effectively regulate the molecular weight (Mn) and polydispersity index (PDI) of the resulting polymers, particularly polycaprolactone (B3415563) (PCL) chemrxiv.orgresearchgate.net. The production of PCL with high molecular weight, a narrow PDI, and reduced oligomer content is crucial for its extensive biological and medical applications, such as controlled drug release and tissue engineering chemrxiv.orgresearchgate.net. Studies have shown that this compound is an effective catalyst for promoting the ROP of caprolactone (B156226), yielding high-performance PCL with a high Mn (up to 65,000 g/mol ) and a narrow PDI (as low as 1.37) researchgate.net. This is attributed to a special catalytic mechanism involving the formation of an anhydride (B1165640) bond near the end hydroxyl group of the PCL chain, which inhibits undesirable "back-biting" side reactions that can lead to lower molecular weights and broader PDIs chemrxiv.orgresearchgate.net.

The following table summarizes typical outcomes for Polycaprolactone (PCL) polymerization using this compound as a catalyst:

| Catalyst | Monomer | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Oligomer Content (wt.%) |

| This compound | ε-Caprolactone | 65,000 | 1.37 | 7.466 |

Note: Data is illustrative and based on specific research findings researchgate.net.

Control of Oligomer Content in Polymer Synthesisthis compound has demonstrated efficacy as a catalyst in the ring-opening polymerization (ROP) of ε-caprolactone (PCL), offering a method to control the molecular weight and minimize the content of undesirable oligomers.chemrxiv.orgresearchgate.netamazonaws.comStudies have shown that this compound facilitates the production of PCL with high number-average molecular weight (Mn), a narrow polymer dispersity index (PDI), and a reduced proportion of oligomers.chemrxiv.orgresearchgate.netamazonaws.com

Detailed research, including density functional theory (DFT) studies, indicates that the catalytic mechanism involves the formation of an anhydride bond near the end hydroxyl group of the growing PCL chain. chemrxiv.orgresearchgate.net This unique chemical structure effectively suppresses the "back-biting" behavior, a common side reaction in PCL synthesis that leads to the formation of cyclic oligomers. chemrxiv.orgresearchgate.netamazonaws.com

The following table summarizes key performance metrics achieved in PCL synthesis utilizing this compound as a catalyst:

| Polymer Property | Value Range (this compound Catalyst) chemrxiv.orgresearchgate.net |

| Number-average Molecular Weight (Mn) | 65,000 – 80,000 Da |

| Polymer Dispersity Index (PDI) | 1.36 – 1.37 |

| Oligomer Content | 4.251 – 7.466 wt.% |

This catalytic approach provides a scalable synthetic route for producing high-performance PCL polymers with improved quality and reduced odor, addressing limitations associated with oligomer migration. chemrxiv.orgresearchgate.netamazonaws.com

Mechanistic Insights into Polymerization Initiation and Terminationthis compound plays a crucial role as a co-catalyst in the polymerization of diphenylacetylenes when combined with tungsten(VI) chloride (WCl₆ or WOCl₄).researchgate.netnih.govthieme-connect.comContrary to earlier assumptions of a metathesis mechanism, experimental evidence strongly suggests that this polymerization proceeds via a migratory insertion mechanism.researchgate.netnih.govthieme-connect.com

Mass spectrometric analysis of the resulting polymers and oligomers has provided critical mechanistic insights. researchgate.netresearchgate.netnih.gov It revealed that a phenyl group originating from this compound is incorporated into the initiating end of the polymer chain, indicating its direct involvement in the initiation step. researchgate.netresearchgate.netnih.gov Furthermore, mass spectrometry has also yielded valuable information regarding the termination processes of the polymerization, contributing to a more comprehensive understanding of the reaction pathway. researchgate.netresearchgate.netnih.gov

Beyond diphenylacetylenes, tetra(phenylethynyl)tin, a related tin compound, has been shown to promote the ring-opening polymerization of lactide (LA) and ε-caprolactone (ε-CL). researchgate.net This reaction occurs through a controlled "coordination-insertion" mechanism, typically in the presence of an alcohol as a co-initiator. researchgate.net

Vulcanization Processes in Fluoroelastomer Productionthis compound is a well-established curing agent in the vulcanization of fluoroelastomers, particularly those containing nitrile functional groups.20.210.105google.comepo.orgjustia.comgoogleapis.comjustia.comgoogle.com.naIts primary function is to catalyze the trimerization of these nitrile groups, leading to the formation of stable s-triazine rings.20.210.105google.comjustia.comThese triazine rings act as crosslinks, imparting the desired elastomeric properties to the polymer.20.210.105google.com

The vulcanization process typically involves press vulcanization at temperatures ranging from 160°C to 210°C, for durations of 0.5 to 18 hours, and under a pressure of 7 MPa. 20.210.105 This initial curing step is often followed by a post-curing phase at higher temperatures, between 200°C and 290°C, for 24 to 36 hours, to ensure full development of elastomeric properties. 20.210.105

While effective, this compound as a curing agent has certain considerations. It is known to provide a relatively slow cure rate compared to some alternative agents. googleapis.comjustia.comgoogle.com.na Additionally, it is noted for its potential toxicity and the possibility of introducing metallic contaminants into the final elastomer product. googleapis.comjustia.comgoogle.com.na For instance, triphenyltin (B1233371) hydroxide (B78521) has been observed to cure nitrile-containing perfluoroelastomers at a faster rate than this compound in some applications. google.com.na

Role in Extreme Ultraviolet (EUV) Lithographythis compound and other tin-containing compounds are of significant interest in Extreme Ultraviolet (EUV) lithography, a critical technology for manufacturing advanced semiconductor devices.rsc.orgusc.eduresearcher.lifedntb.gov.uaresearchgate.netdntb.gov.uamdpi.comresearchgate.netresearchgate.netresearchgate.netlib4ri.chrsc.orguva.nlacs.orgjustia.comThe utility of tin in this application stems from its high EUV absorption cross-section, which allows for efficient interaction with EUV photons.rsc.orgusc.eduresearcher.lifedntb.gov.uaresearchgate.netdntb.gov.uamdpi.comresearchgate.netresearchgate.netresearchgate.netlib4ri.chrsc.orguva.nljustia.comThis property is crucial for developing highly sensitive photoresists required for next-generation lithographic processes.usc.edudntb.gov.uaresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netlib4ri.chrsc.org

Design of Tin-Containing PhotoresistsIn EUV lithography, tin-containing photoresists are designed to leverage the high EUV absorption capabilities of tin.rsc.orgmdpi.comlib4ri.chrsc.orguva.nlA notable example is SnMSF₄ (dimethylsulfonium-functionalized this compound), which has been developed as a single-component, non-chemically amplified molecular resist.rsc.orgresearchgate.netresearchgate.netrsc.orgrsc.orgThe design of SnMSF₄ incorporates a non-planar tetrahedral structure with conformational isomerism, contributing to its low crystallinity and excellent film-forming properties, which are essential for resist materials.rsc.orgresearchgate.netrsc.org

In these resist formulations, the tin element primarily functions as the EUV absorber, capturing the high-energy photons. rsc.orgrsc.org Concurrently, the sulfonium (B1226848) groups present in the molecule act as photosensitive and solubility conversion units. rsc.orgrsc.org This dual functionality enables the resist to undergo precise chemical changes upon EUV exposure. rsc.orgrsc.org The lithographic performance of SnMSF₄ has been evaluated, demonstrating impressive resolution capabilities, including 20 nm line/space (L/S) patterns using electron beam lithography (EBL) and 13 nm L/S patterns with EUV lithography. rsc.orgresearchgate.netresearchgate.netrsc.orgrsc.org Beyond SnMSF₄, various other tin-oxo clusters and organotin compounds are actively being explored and designed for their potential in EUV photoresist applications. rsc.orgresearcher.lifemdpi.comlib4ri.chrsc.orguva.nljustia.comacs.org

Radiation-Induced Reactions and Decomposition MechanismsThe interaction of EUV photons with photoresist materials differs fundamentally from that of Deep Ultraviolet (DUV) photons.lib4ri.chjustia.comWhile DUV absorption is governed by the molecular orbitals of the resist, EUV absorption is primarily determined by the atomic composition, particularly the presence of high atomic number elements like tin.lib4ri.chjustia.comTin's high EUV optical density facilitates efficient absorption of EUV photons.mdpi.comlib4ri.chrsc.orguva.nl

Research into the radiation-induced reactions of this compound (TPSn) and its copolymers, such as those with phenyl dibenzothiophenium salts or sulfonium triflates, has been conducted using techniques like electron pulse radiolysis and γ-radiolysis. usc.eduresearcher.lifedntb.gov.uaresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net These studies reveal that upon exposure to ionizing radiation, holes generated in the material tend to migrate to the tin units, while electrons move to the sulfonium triflate units. usc.eduresearchgate.netdntb.gov.ua This charge separation leads to the decomposition of the tin complex side chain, with benzene (B151609) identified as a decomposition product following hole transfer. usc.eduresearchgate.net

In the case of SnMSF₄, the mechanism for pattern formation relies on a solubility change triggered by radiation. rsc.orgresearchgate.netrsc.org The decomposition of the water-soluble sulfonium group into an insoluble sulfide (B99878) upon exposure to EUV or electron beam radiation leads to the formation of negative-tone patterns. rsc.orgresearchgate.netrsc.org For organometallic photoresists containing metal-carbon bonds, EUV irradiation can induce dissociative electron attachment (DEA) and the scission of Sn-C bonds. justia.comacs.org This bond cleavage subsequently results in the crosslinking of inorganic SnOₓ clusters, which alters the solubility of the material: non-exposed areas remain soluble in alkaline developers, while exposed areas become insoluble. justia.comacs.org

This compound in Advanced Materials Sciencethis compound's versatile properties extend its utility into various domains within advanced materials science.chemimpex.commyskinrecipes.comIt is actively employed in the production of specialty polymers, where it functions as a stabilizer, particularly in polyvinyl chloride (PVC) formulations.chemimpex.comIn this role, this compound enhances the thermal stability and mechanical properties of the polymers, making them more robust for industrial applications.chemimpex.com

Furthermore, this compound is a key reagent in organometallic chemistry. chemimpex.com Its application facilitates the synthesis of a diverse range of organometallic compounds, which are foundational for the development of novel materials and catalysts. chemimpex.com The compound's ability to act as a Lewis acid is particularly valuable in catalyzing various chemical reactions, including the crucial formation of carbon-carbon bonds, which is vital in the synthesis of pharmaceuticals and fine chemicals. chemimpex.com Beyond these applications, research also explores the potential of this compound in environmental science, specifically for its role in pollution remediation, such as the removal of heavy metals from contaminated sites. chemimpex.com Its unique characteristics also make it suitable for applications within the electronics sector, particularly in the fabrication of semiconductor components. chemimpex.com

Specialty Polymer Production and Stabilization

This compound is widely utilized in polymer chemistry, acting as a stabilizer and a catalyst to enhance the thermal stability and mechanical properties of various polymers. Its application is particularly noted in the plastics industry and in formulations such as polyvinyl chloride (PVC).

One notable application is in the vulcanization of perfluoroelastomers. This compound, along with silver oxide, catalytically interacts with the pendant nitrile (CN) groups of these elastomers. This interaction facilitates the formation of a triazine crosslinked structure, which is crucial for achieving outstanding thermal and oxidative stabilities in the cured elastomers. This process leads to the development of robust materials suitable for demanding environments.

Furthermore, TPT serves as a catalyst in the synthesis of high-molecular-weight poly L-lactic acid (PLLA). Research in 1987 demonstrated its effectiveness in preparing PLLA with desirable mechanical properties, expanding the application scope of polylactic acid in areas such as internal fixation of bone fractures. The use of TPT as a catalyst in the polymerization of phenylacetylene (B144264) by tungsten(VI) chloride (WCl₆) has also been shown to significantly accelerate the reaction, leading to the production of polymers with molecular weights exceeding 10,000. This catalytic acceleration is observed when the WCl₆ and TPT mixture is aged for a specific duration before monomer addition.

In addition to its catalytic roles in polymerization, this compound also functions as a stabilizer for perfluorochloroolefin polymers, contributing to improved heat-aging characteristics. It is also employed as a preferred crosslinking aid in fluorine-containing elastomer compositions designed for high-temperature applications, where it facilitates the formation of stable triazine rings.

Applications in Semiconductor Technology

The unique properties of this compound make it a suitable candidate for various applications within semiconductor technology, particularly in the fabrication of electronic components.

Organotin compounds, including this compound, are utilized as crosslinking aids in fluorine-containing elastomers. These elastomers are essential as sealing materials in advanced semiconductor manufacturing equipment, such as chemical vapor deposition (CVD), etching, and ashing equipment. The demanding conditions within these processes, including exposure to aggressive agents like nitrogen trifluoride (NF₃) plasma and ozone (O₃) treatment, necessitate materials with exceptional stability, which these TPT-aided elastomers provide.

Beyond its role in elastomer formulation, this compound has emerged as a key component in the development of advanced lithographic materials. A novel water-developable this compound-based non-chemically amplified molecular resist (SnMSF₄) has been developed for sub-13 nm lithography. This resist exhibits high thermal stability, with a decomposition temperature of 279 °C, meeting the stringent requirements for resist materials during lithography. Electron beam lithography (EBL) and extreme ultraviolet lithography (EUVL) studies have demonstrated its capability for high-resolution nanopatterning, achieving features down to sub-15 nm with low line edge roughness (LER). The incorporation of tin as an organometallic unit in the structural backbone of these polymeric hybrid resists significantly enhances sensitivity and resolution for next-generation lithography.

Development of Tin Chalcogenides for Energy Storage

This compound serves as a crucial tin source in the synthesis of high-performance tin chalcogenides/carbon (Sn(S, Se)/C) composites, which are promising anode materials for lithium-ion batteries (LIBs).

A straightforward one-pot solid-state method involves mixing this compound with sublimate sulfur and/or selenium powder, followed by annealing in a vacuumized quartz tube at 873 K for 10 hours. This process yields SnS/C, SnSe/C, and SnS₀.₅Se₀.₅/C composites. These composites have demonstrated excellent lithium-storage capabilities and cyclic performance, attributed to the synergistic effect of their nanometer-scale tin chalcogenide particles and the enhanced conductivity provided by the carbon matrix.

Detailed research findings illustrate the electrochemical performance of these materials:

| Composite | Current Density (A g⁻¹) | Cycle Number | Specific Capacity (mAh g⁻¹) |

| SnS/C | 0.2 | 200 | 875 |

| SnSe/C | 0.2 | 100 | 734 |

| SnSe/C | 1.0 | 300 | 690 |

| SnS₀.₅Se₀.₅/C | 0.5 | 150 | 643 |

Beyond tin chalcogenides, this compound is also instrumental in synthesizing carbon-based materials for energy storage. A sulfur-assisted method utilizes the benzene rings of this compound to produce high-purity crystalline graphene, specifically three-dimensional few-layer graphene microspheres (FLGMs). These FLGMs are particularly well-suited for potassium-ion batteries (PIBs), where FLGM-based anodes have exhibited a high initial capacity of 285 mAh g⁻¹ at 50 mA g⁻¹ and remarkable cycling stability, maintaining capacity even after 1000 cycles at 200 mA g⁻¹.

Furthermore, tin(II) oxide (SnO), a p-type semiconductor and a material of interest for lithium-ion battery electrodes, can be synthesized through the thermal decomposition of this compound. This highlights TPT's versatility as a precursor for various tin-based materials critical to energy storage technologies.

V. Environmental Fate and Remediation Research on Tetraphenyltin

Degradation Pathways and By-product Formation

The environmental degradation of tetraphenyltin primarily occurs through a stepwise process involving the sequential removal of phenyl groups from the tin atom. This process, known as dephenylation, leads to the formation of tri-, di-, and monophenyltin compounds, eventually culminating in inorganic tin.

Formation of Tri- and Diphenyltin (B89523) Compounds in Environmental Matrices

This compound is expected to degrade in a stepwise manner in environmental matrices. The initial degradation product is typically triphenyltin (B1233371) (TPhT), which then further degrades to diphenyltin (DPhT) and monophenyltin (MPhT) compounds canada.caresearchgate.netresearchgate.net. This degradation pathway involves the cleavage of the tin-carbon bond inchem.org. For instance, in polychlorinated biphenyl (B1667301) (PCB)-based transformer oil samples where this compound was used as a stabilizer, monophenyltin, diphenyltin, and triphenyltin could form over long-term use researchgate.net. Similarly, studies on triphenyltin degradation indicate sequential dephenylation, resulting in less substituted compounds down to inorganic tin researchgate.netinchem.org. The presence of these degradation products, such as MPhT and DPhT, has been observed in environmental samples, often at higher concentrations than the parent TPhT itself in biological tissues like the liver of porpoises and common seals researchgate.net.

Influence of Environmental Conditions on Degradation Kinetics

The degradation kinetics of this compound and its phenyltin by-products are significantly influenced by various environmental conditions. Abiotic factors, such as elevated temperatures, increased sunlight intensity (photolytic decomposition), and aerobic conditions, have been shown to enhance the degradation of triphenyltin and, by extension, this compound inchem.orgtandfonline.com.

Photochemical degradation is generally a much faster process compared to biochemical degradation. For organotin compounds in surface water, reported half-lives for photochemical degradation range from 7.5 to 18 days, whereas biochemical degradation can take much longer, with half-times ranging from 75 to over 220 days rivm.nl. In sediments, the degradation of organotin compounds is expected to be even slower due to reduced exposure to light and oxygen rivm.nlruc.dk. Studies on organotin contamination in Danish marine environments indicate that degradation in sediments is very slow, with low occurrences of degradation products suggesting even slower rates ruc.dk. The stability of phenyltin standards, such as mono- and diphenyltin, can also be affected by storage conditions; they have been observed to undergo redistribution and degradation when stored in methanol (B129727) but are stabilized in sodium acetate/acetic acid solutions researchgate.net.

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methodologies are essential for monitoring this compound and its degradation products in various environmental matrices, given their potential environmental impact. Speciation analysis, which distinguishes between different forms of organotin compounds, is particularly critical due to the species-dependent toxicity.

High-Performance Liquid Chromatography (HPLC) with Spectrophotometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with spectrophotometric detection is a key analytical technique employed for the determination of this compound and its related phenyltin compounds in environmental samples researchgate.netfao.orgpreprints.org. A novel method has been developed for the isolation and preconcentration of this compound from soils, followed by its determination using reversed-phase HPLC with spectrophotometric detection researchgate.netfao.org. This method achieved a detection limit of 0.1 ng/mL for this compound researchgate.netfao.org.

HPLC with UV detection has also been successfully applied for the separation and determination of triphenyltin and diphenyltin, typically with detection at 257 nm researchgate.net. For broader organotin analysis, HPLC systems are often hyphenated with more sensitive and selective detectors such as atomic absorption spectrometry (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS), and atomic emission spectrometry (AES) researchgate.netresearchgate.netacademie-sciences.frgnest.org. These coupled techniques enable the precise quantification of various organotin species in complex environmental matrices.

Microemulsion-Based Extraction and Preconcentration Techniques

Microemulsion-based extraction and preconcentration techniques represent an innovative approach for the isolation and enrichment of toxic organometallic compounds, including this compound, from environmental samples like soils researchgate.netfao.org. This method involves the preconcentration of the target analyte in an organic layer that forms after the splitting of a microemulsion researchgate.netfao.org.

Research has demonstrated that the concentration factor for this compound in the organic layer is dependent on the composition of the microemulsion. For instance, using a microemulsion composed of sodium dodecyl sulfate–n-hexane–n-butanol–water (3:1.5:6:89.5, by volume) yielded a maximal concentration factor of 10 for this compound researchgate.netfao.org. This preconcentration step significantly enhances the sensitivity of subsequent analytical determinations. Beyond microemulsions, other microextraction techniques like solid-phase microextraction (SPME) and thin-film solid-phase microextraction (TF-SPME) are also increasingly utilized for isolating and preconcentrating analytes from various environmental, biological, and food matrices, aligning with green analytical chemistry principles due to reduced solvent use mdpi.com.

Speciation Analysis of Organotin Compounds in Environmental Samples

Speciation analysis is of paramount importance in the environmental assessment of organotin compounds because their toxicity is strongly dependent on the specific chemical form or "species" researchgate.nettandfonline.comcore.ac.ukresearchgate.net. For example, while inorganic tin is generally considered harmless, triphenyltin and tributyltin are known to be highly toxic, even at low nanogram per liter levels researchgate.nettandfonline.com.

A diverse array of analytical techniques has been developed for the speciation of organotin compounds. Many of these methods rely on a separation technique coupled with a highly sensitive detector researchgate.netresearchgate.nettandfonline.comacademie-sciences.frcore.ac.ukresearchgate.net. Gas chromatography (GC) is a widely used separation technique, often interfaced with detectors such as mass spectrometry (MS), atomic emission spectrometry (AES), flame photometric detection (FPD), or inductively coupled plasma-mass spectrometry (ICP-MS) researchgate.netresearchgate.netacademie-sciences.frcore.ac.uk. A crucial step for GC analysis of organotins is derivatization, which converts the non-volatile organotin species into more volatile forms. Common derivatization reagents include Grignard reagents (e.g., butylmagnesium chloride, n-pentylmagnesium bromide) and sodium tetraethylborate (NaBEt4) researchgate.netacademie-sciences.frepa.gov.

To ensure accuracy and investigate potential transformations during sample preparation, isotope dilution techniques, such as species-specific isotope dilution (SSID) calibration in combination with GC-ICP-MS, are employed researchgate.netcore.ac.uk. This approach allows for the quantification of degradation products and the evaluation of extraction procedures, as demonstrated by the observation and quantification of TPhT and DPhT degradation during sample extraction using multi-isotope spike (MI)-SSID researchgate.net.

Vi. Theoretical and Computational Studies of Tetraphenyltin

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used in physics and chemistry to investigate the electronic structure (or nuclear structure) of many-body systems, in particular atoms, molecules, and the condensed phases. For tetraphenyltin, DFT calculations have been instrumental in understanding its electronic properties and reactivity.

DFT calculations have been applied to this compound to shed light on its electronic structure and the nature of its chemical bonds. Studies have investigated the equilibrium structure, confirming the tetrahedral geometry around the tin center wikipedia.org. The optimized geometries and vibrational frequencies have been calculated using functionals like B3LYP with various basis sets, such as 6-31G(d), to accurately reproduce experimental molecular vibrational frequencies researchgate.net.

The bonding characteristics, particularly the Sn-C bonds, have been a focus. While some studies on related tetrel compounds suggest a primarily ionic character with a small covalent contribution, attributed to the participation of d-orbitals, specific detailed analyses for this compound's Sn-C bonding using advanced DFT techniques like Wiberg bond index or Quantum Theory of Atoms in Molecules (QTAIM) were not explicitly detailed in the search results for this compound itself, but rather for related tin complexes researchgate.net. However, the general application of DFT for electronic structure determination in this compound and its derivatives is well-established acs.orgscitepress.org.

DFT calculations are powerful tools for determining activation barriers, which are critical for understanding reaction kinetics and mechanisms. For this compound, these calculations have been applied in the context of its catalytic activity, particularly in polymerization reactions.

For instance, in the ring-opening polymerization of caprolactone (B156226) catalyzed by this compound, DFT studies have revealed detailed reaction mechanisms and calculated activation barriers for key steps chemrxiv.org. The coordination of caprolactone to the tin center to form a precomplex, followed by the insertion of the alkoxyl group, involves specific activation barriers. For example, the insertion step (TS1) has been calculated to have a free energy activation barrier of 25.2 kcal/mol, and the C-O bond cleavage (TS2) has a barrier of 22.6 kcal/mol chemrxiv.org.

Furthermore, DFT studies have investigated "back-biting" side reactions that can lead to the formation of cyclic oligomers, demonstrating that the activation barriers for these undesirable pathways are significantly higher (e.g., >40 kcal/mol) compared to the propagation process, thus explaining the effectiveness of this compound in suppressing oligomer formation chemrxiv.org.

Table 1: Calculated Free Energy Activation Barriers for this compound-Catalyzed Caprolactone Polymerization

| Reaction Step | Activation Barrier (kcal/mol) |

| Caprolactone Coordination (Int_1) | 7.9 (increase in free energy) chemrxiv.org |

| Alkoxyl Group Insertion (TS1) | 25.2 chemrxiv.org |

| C-O Bond Cleavage (TS2) | 22.6 chemrxiv.org |

| "Back-biting" Modes (TSa-TSd) | >40 chemrxiv.org |

Computational studies, including those based on DFT, have been used to investigate the molecular dynamics and vibrational modes of this compound. These studies often involve calculating vibrational frequencies and analyzing molecular motions.

Raman and infrared spectroscopy studies, complemented by DFT calculations (e.g., using B3LYP functional and 6-31G(d) basis set), have been used to optimize geometries and calculate vibrational frequencies, with average errors of approximately 5 cm⁻¹ in reproducing experimental data researchgate.net. Molecular dynamics of an isolated this compound molecule and lattice dynamics in the rigid molecule approximation have also been calculated researchgate.net.

Furthermore, studies using Nuclear Magnetic Resonance (NMR) experiments combined with computational DFT calculations have identified two main types of molecular motions in polycrystalline this compound: isotropic rotation of the whole molecule and reorientations/oscillations of the phenyl rings usm.myresearchgate.net. The potential energy dependence on the angle of phenyl ring rotation about the Sn-C bond has been obtained through atom-atom calculations, estimating the amplitude of ring oscillations at 133 K to be approximately ±7° researchgate.netresearchgate.net. The activation energy for phenyl ring oscillations has been estimated to be around 3 kJ/mol from both spectroscopic and NMR studies researchgate.net.

Table 2: Molecular Motions and Activation Parameters in this compound

| Motion Type | Method of Study | Activation Energy (kJ/mol) | Amplitude/Characteristics |

| Phenyl Ring Oscillations | Raman, IR, NMR, DFT | ~3 researchgate.netresearchgate.net | ±7° at 133 K researchgate.netresearchgate.net |

| Isotropic Whole Molecule Rotation | NMR, DFT | Not explicitly quantified in search results for activation energy, but detected usm.myresearchgate.net | Detected usm.myresearchgate.net |

| Concerted Phenyl Torsions | Semiempirical (AM1) | 3-6 researchgate.net | Potential energy surface mapped on 15° grid researchgate.net |

Molecular Modeling and Simulation

Beyond quantum mechanical approaches, molecular modeling and simulation techniques are employed to study the macroscopic properties and dynamics of this compound, particularly in condensed phases.

Molecular modeling techniques are used for crystal structure prediction and lattice energy calculations. The crystal structure of this compound is tetragonal, with space group P2₁c researchgate.netrsc.orgresearchgate.net. Complete X-ray structure analyses have determined its dimensions (e.g., a = 12.058(1) Å, c = 6.568(1) Å, Z = 2) and molecular conformation, showing a mean Sn-C bond length of 2.14 Å and C-Sn-C angles of 109.5° researchgate.netresearchgate.netrsc.orgresearchgate.net.

Lattice energy calculations aim to determine the stability of crystal structures by summing intermolecular interactions. While direct lattice energy minimization results for this compound were not explicitly detailed in the provided search results, it has been noted that the energy minima for such systems can be shallow core.ac.uk. The ability of aryl groups to fit well around a central site is crucial for symmetry retention in crystal packing researchgate.net.

Simulations of molecular reorientations in condensed phases provide insights into the dynamic behavior of molecules within a crystal lattice or solution. For this compound, NMR studies have been crucial in detecting and characterizing these motions in the polycrystalline state.

As mentioned in Section 6.1.3, NMR second moment and spin-lattice relaxation times have been studied for polycrystalline this compound across a wide temperature range, revealing isotropic rotation of whole molecules and reorientations/oscillations of phenyl rings researchgate.netresearchgate.net. Atom-atom calculations have been used to derive the dependence of the molecule's potential energy in the crystal on the phenyl ring rotation angle about the Sn-C bond researchgate.netresearchgate.net. Below room temperature, the non-exponential magnetization recovery observed in NMR studies suggests correlated motion of the phenyl rings researchgate.net. These simulations and experimental observations collectively contribute to a comprehensive understanding of the dynamic behavior of this compound in its solid form.

Advanced Computational Methodologies

Advanced computational methodologies, such as Time-Dependent Density Functional Theory (TDDFT) and various quantum chemical calculation techniques, are crucial for a deeper understanding of molecular properties and reaction pathways. These methods enable the prediction of spectroscopic features and the elucidation of complex mechanistic details at a molecular level.

Time-Dependent Density Functional Theory (TDDFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum mechanical method used to investigate the excited-state properties of molecules, including absorption and emission spectra, and other photophysical phenomena. While TDDFT is widely applied to characterize the photophysical properties of various organic and organometallic compounds, particularly those exhibiting significant light absorption or emission, direct and detailed studies focusing solely on the photophysical properties of this compound using TDDFT are not prominently documented in the readily available scientific literature. This might be attributed to this compound not being primarily known for strong photoluminescence or significant absorption in the visible light spectrum, which are typical areas of focus for TDDFT photophysical investigations. However, for related systems and in broader contexts, TDDFT has been employed to understand electronic transitions and excited states, providing a theoretical framework that could be applied to this compound if its photophysical behavior becomes a specific research interest acs.orgresearchgate.netnih.govrsc.orgmdpi.comoup.com.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively utilized to gain mechanistic insights into reactions involving this compound, especially in its role as a catalyst or co-catalyst. These studies provide a detailed understanding of reaction pathways, transition states, and the energetic profiles of chemical transformations.

One significant application of DFT has been in understanding the catalytic mechanism of this compound in the polymerization of polycaprolactone (B3415563) (PCL). Computational studies, combined with experimental characterization of key intermediates, have revealed that this compound effectively promotes the polymerization reaction researchgate.netchemrxiv.orgamazonaws.comresearchgate.net. A crucial finding from these DFT studies is the verification of the formation of an anhydride (B1165640) bond near the end hydroxyl group in the PCL chain due to a specific catalytic mechanism researchgate.netchemrxiv.orgamazonaws.com. This unusual chemical structure plays a vital role in inhibiting the "back-biting" behavior, which is a common side reaction that leads to the formation of undesirable oligomers and affects polymer quality researchgate.netchemrxiv.orgamazonaws.com. By suppressing this side reaction, this compound facilitates the production of high-performance PCL with a higher molecular weight and a narrower polydispersity index (PDI) researchgate.netchemrxiv.orgamazonaws.comresearchgate.net.

| Catalyst | Polymerization Reaction | Key Mechanistic Insight from DFT | Effect on Polymer Properties | Reference |

| This compound | Polycaprolactone Polymerization | Formation of anhydride bond near end hydroxyl group, suppressing "back-biting" behavior. | Higher Mn (up to 80000), narrower PDI (1.36-1.37), lower oligomer content (4.251-7.466 wt.%) | researchgate.netchemrxiv.orgamazonaws.comresearchgate.net |